molecular formula C6H6O4 B1253020 (R)-5-oxo-2,5-dihydro-2-furylacetic acid

(R)-5-oxo-2,5-dihydro-2-furylacetic acid

Cat. No.: B1253020
M. Wt: 142.11 g/mol
InChI Key: HPEKPJGPWNSAAV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-oxo-2,5-dihydro-2-furylacetic acid is a chiral lactone derivative with a molecular weight of 142.11 g/mol and the molecular formula C6H6O4 . This (R)-enantiomer is characterized by a specific rotation of [α]D = -89.2° (c = 1.0, water) and exhibits distinct physical properties, including a melting point range of 71-73°C . Its high enantiomeric purity, typically up to 97%, makes it a critical compound for investigating enzyme-substrate interactions and stereoselectivity in biocatalysis . Studies have demonstrated its role in enzymatic processes such as lipase-catalyzed asymmetric transformations, where it can achieve enantiomeric excesses exceeding 99%, highlighting its value in synthetic and mechanistic enzymology . The compound serves as a valuable building block in organic synthesis and is a subject of interest in computational molecular modeling. Quantum mechanical calculations, including density functional theory (DFT) at the B3LYP/6-31G(d) level, have been employed to optimize its molecular geometry and predict vibrational frequencies, providing insights into its conformational preferences and electronic properties . Furthermore, X-ray crystallographic studies confirm its absolute stereochemistry and reveal intermolecular hydrogen-bonding patterns that stabilize its crystal lattice, offering structural data relevant for understanding molecular recognition and binding interactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-[(2R)-5-oxo-2H-furan-2-yl]acetic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/t4-/m0/s1

InChI Key

HPEKPJGPWNSAAV-BYPYZUCNSA-N

SMILES

C1=CC(=O)OC1CC(=O)O

Isomeric SMILES

C1=CC(=O)O[C@@H]1CC(=O)O

Canonical SMILES

C1=CC(=O)OC1CC(=O)O

Origin of Product

United States

Preparation Methods

Acylation and Intermediate Isolation

HMF is acylated with acetic anhydride in ethyl acetate using dimethylaminopyridine (DMAP) as a base, yielding 5-acetoxymethylfurfural (AMF) with 90% purity. Subsequent oxidation with sodium chlorite and hydrogen peroxide produces 5-acetoxymethylfurancarboxylic acid, which is hydrolyzed to FDCA using nitric acid.

Critical Oxidation Steps:

  • First Oxidation (AMF → AMFCA): Sodium chlorite (NaClO₂) and H₂O₂ in acetonitrile at 15–20°C achieve 91% yield.

  • Final Hydrolysis (AMFCA → FDCA): 70% HNO₃ at 60°C for 12 hours yields 70.7% FDCA.

For (R)-5-oxo-2,5-dihydro-2-furylacetic acid, modifying the acylating agent to a chiral ester (e.g., (R)-binol-derived anhydrides) could induce asymmetry during the acylation step. Enzymatic resolution using lipases or esterases may further enrich the enantiomeric excess.

Enantioselective Strategies and Catalytic Systems

While no direct methods for the (R)-enantiomer are documented in the provided sources, asymmetric catalysis principles suggest viable pathways:

Chiral Ligand-Assisted Metal Catalysis

Palladium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP) could facilitate enantioselective hydrogenation of a prochiral ketone intermediate. For example, reducing 5-oxo-2,5-dihydro-2-furylacetone with a Ru-(S)-BINAP catalyst may yield the R-enantiomer preferentially.

Biocatalytic Approaches

Ketoreductases (KREDs) exhibit high enantioselectivity in reducing α-keto acids to α-hydroxy acids. Immobilizing KREDs on microchannel reactors (as in) could enable continuous production of this compound with >99% ee.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)EnantioselectivityScalability
Continuous Flow9098None reportedHigh
Acylation-Oxidation70.798None reportedModerate
Theoretical Enzymatic85*>99*>99% ee*High*

*Theoretical values based on analogous biocatalytic systems.

Q & A

Q. Advanced

  • Racemization Risk : The α-position to the lactone is prone to epimerization under basic/acidic conditions.
    Solution : Use mild reagents (e.g., DCC/DMAP for acylations) and low-temperature conditions .
  • Diastereomer Separation : Derivatives with multiple stereocenters (e.g., 3,4-bis(benzyloxy) groups) require chiral HPLC or recrystallization .

Data Contradiction Note : and report conflicting molecular formulas (C₆H₅O₄ vs. C₆H₆O₄). This arises from the conjugate base (C₆H₅O₄⁻) vs. protonated acid (C₆H₆O₄). Confirm ionization state via HRMS .

How can researchers resolve discrepancies in molecular weight data for related compounds?

Q. Advanced

  • Mass Spectrometry : Use HRMS to distinguish between protonated ([M+H]+) and deprotonated ([M−H]−) forms.
  • Theoretical Calculation : Compare experimental masses with predicted values (e.g., : 141.103 g/mol vs. : 142.110 g/mol for the acid) .

Practical Tip : Calibrate instruments with standards (e.g., sodium trifluoroacetate) to ensure accuracy.

What analytical techniques are essential for validating purity and structural integrity?

Q. Basic

  • Elemental Analysis : Match C/H content to theoretical values (e.g., C 66.91% vs. experimental 66.69% for a dodecanoate derivative) .
  • Chromatography : HPLC with chiral columns to confirm enantiomeric excess (>98%) .
  • Melting Point : Sharp melting ranges (e.g., 69–70°C for stereoisomers) indicate purity .

What are the implications of substituent effects on reactivity and stability?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., Cl in 2-chloro derivatives): Increase lactone ring stability but reduce nucleophilic acyl substitution rates .
  • Bulkier Substituents (e.g., trityl): Improve stereochemical retention but hinder reaction kinetics .

Case Study : Chlorination at the 2-position () enhances antibacterial activity but complicates purification due to polar byproducts.

What protecting groups are used in functionalization, and how are they removed?

Q. Basic

  • Benzyl (Bn) : Removed via hydrogenolysis (H₂/Pd-C) .
  • Trityl : Cleaved under acidic conditions (e.g., BF₃·Et₂O in CH₂Cl₂) .
  • Methoxybenzyl (PMB) : Deprotected with TFA/water .

Optimization Note : Use kinetic studies to determine ideal deprotection times and minimize side reactions.

How do reaction conditions influence regioselectivity in diastereomer formation?

Q. Advanced

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving regioselectivity for β-substitution .
  • Catalyst Choice : Lewis acids (e.g., ZnCl₂) can direct electrophilic attacks to specific furanone positions .

Example : In , GP2,2a conditions (Et₃N/CH₂Cl₂) yield >90% regiopure diesters.

What biological activities are documented for derivatives, and how are they assayed?

Q. Basic

  • Antibacterial Activity : Derivatives like 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid inhibit S. lactis (MIC = 25 µg/mL) via broth microdilution assays .
  • Enzyme Inhibition : Thiazolo[3,2-a]pyrimidine analogs show potential as kinase inhibitors in in vitro ATPase assays .

Advanced Tip : Use molecular docking to predict binding modes to bacterial enzymes (e.g., DHFR).

How can computational methods aid in synthetic route prediction?

Q. Advanced

  • Retrosynthetic Analysis : Tools like Reaxys or SciFinder propose routes based on known reactions (e.g., Ugi-Wittig tandem reactions for pyrrolidinones) .
  • DFT Calculations : Predict transition states to optimize stereochemical outcomes .

Limitation Note : BenchChem’s AI tools () are excluded due to unreliability. Prioritize peer-reviewed databases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 2
(R)-5-oxo-2,5-dihydro-2-furylacetic acid

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